{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Overview
Description
This compound is a thiadiazole derivative . It is used in medicinal chemistry and proteomics research . The compound is also known as 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a methylphenyl group and an acetic acid group . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
This compound has various physical and chemical properties, including its molecular weight, density, melting point, and boiling point . More detailed properties can be found in chemical databases .Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with a 1,3,4-thiadiazole structure have been found to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
Compounds with a 1,3,4-thiadiazole structure have been found to inhibit the replication of both bacterial and cancer cells , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIONPDKCQKGNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122737 | |
Record name | Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-64-0 | |
Record name | Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[[5-[[(4-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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